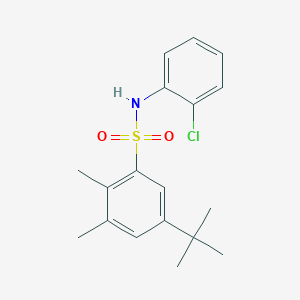
5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide, also known as TCMDC-143248, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide has been studied extensively. It has been found to inhibit the activity of certain enzymes and receptors in the body, which play a role in various physiological processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. It has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo experiments. It has been found to reduce the production of inflammatory cytokines and chemokines, which play a role in the development of various diseases. It has also been found to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Additionally, it has been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to have low toxicity in animal models, making it a safe compound to work with. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide. One area of research is the development of more efficient synthesis methods that can yield higher yields of the compound. Another area of research is the study of the compound's potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. Additionally, the study of the compound's mechanism of action and its interaction with various enzymes and receptors in the body can provide valuable insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide has been achieved through various methods. One of the most common methods involves the reaction of 2-chloro-N-(4,4-dimethylpentan-2-yl)benzenesulfonamide with 2,3-dimethylphenylmagnesium bromide. The resulting product is then treated with tert-butylamine to yield this compound. Other methods involve the use of different reagents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to have potential in treating neurodegenerative diseases and metabolic disorders.
Eigenschaften
Molekularformel |
C18H22ClNO2S |
|---|---|
Molekulargewicht |
351.9 g/mol |
IUPAC-Name |
5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H22ClNO2S/c1-12-10-14(18(3,4)5)11-17(13(12)2)23(21,22)20-16-9-7-6-8-15(16)19/h6-11,20H,1-5H3 |
InChI-Schlüssel |
AOZPQAYWXNFTFR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC=C2Cl)C |
Kanonische SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2Cl)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide](/img/structure/B281062.png)
![4-ethoxy-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281063.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281065.png)
![ethyl 6-chloro-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B281066.png)

![Ethyl 5-[(cyclohexylcarbonyl)(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281071.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281074.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-1-naphthalenesulfonamide](/img/structure/B281075.png)
![Ethyl 5-{(cyclohexylcarbonyl)[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281078.png)



![4-isopropyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281084.png)
